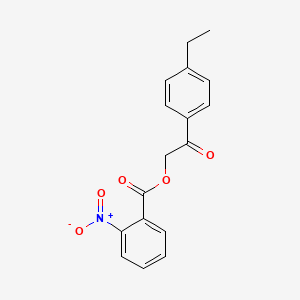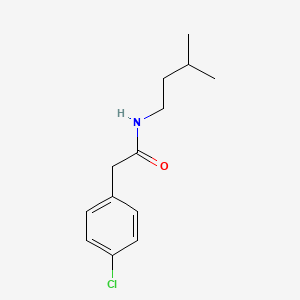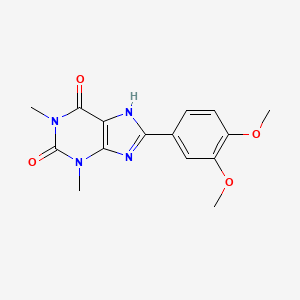![molecular formula C15H12BrN3O5 B5856364 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)
4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely used in scientific research. This compound was first developed as an anti-cancer drug, but later found to have other applications as well.
Mecanismo De Acción
4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 inhibits the activity of several kinases in the MAPK/ERK pathway, including RAF, MEK, and ERK. This pathway is involved in cell proliferation and survival, and is often dysregulated in cancer cells. This compound 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, this compound 43-9006 leads to a decrease in cell proliferation and angiogenesis, which results in the inhibition of cancer growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound 43-9006 has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, and its mechanism of action is well understood. However, this compound 43-9006 has some limitations as well. It has been shown to have off-target effects, which can complicate its use in experiments. Additionally, its anti-cancer properties may limit its use in other areas of research.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006. One area of research is the development of more specific inhibitors that target individual kinases in the MAPK/ERK pathway. Another area of research is the study of this compound 43-9006 in combination with other drugs, to determine if it can enhance their efficacy. Additionally, this compound 43-9006 has been studied for its potential use in the treatment of autoimmune diseases, and further research in this area is needed.
Métodos De Síntesis
The synthesis of 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 involves several steps. The first step is the reaction between 4-bromoaniline and 4-nitrophenol to form 4-bromo-2-nitrophenol. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding acetal. The acetal is then reacted with 4-aminobenzoic acid to form the final product, this compound 43-9006.
Aplicaciones Científicas De Investigación
4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 works by inhibiting the activity of several kinases, including RAF, VEGFR, and PDGFR. This leads to a decrease in cell proliferation and angiogenesis, which are important processes in cancer growth.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5/c16-11-3-1-10(2-4-11)15(17)18-24-14(20)9-23-13-7-5-12(6-8-13)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKPWWGITLYULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)

![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)
![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)

![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)

